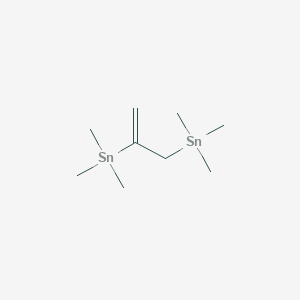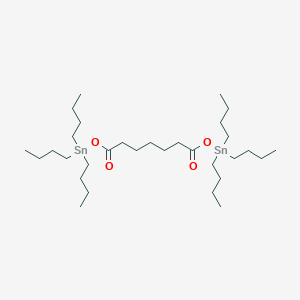
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes two tin atoms and multiple oxygen atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane typically involves the reaction of organotin precursors with specific organic reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane involves its interaction with molecular targets such as enzymes and cellular receptors. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
Comparaison Avec Des Composés Similaires
5,5,15,15-Tetrabutyl-7,13-dioxo-6,14-dioxa-5,15-distannanonadecane can be compared with other similar organotin compounds, such as:
- 5,5,14,14-Tetrabutyl-7,12-dioxo-6,13-dioxa-5,14-distannaoctadecane
- 5,5,16,16-Tetrabutyl-7,14-dioxo-6,15-dioxa-5,16-distannaicosane
These compounds share similar structural features but differ in the length of their carbon chains and the positioning of their oxygen atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which can lead to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
96971-54-9 |
|---|---|
Formule moléculaire |
C31H64O4Sn2 |
Poids moléculaire |
738.3 g/mol |
Nom IUPAC |
bis(tributylstannyl) heptanedioate |
InChI |
InChI=1S/C7H12O4.6C4H9.2Sn/c8-6(9)4-2-1-3-5-7(10)11;6*1-3-4-2;;/h1-5H2,(H,8,9)(H,10,11);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
ILERIBDEUVEGNN-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


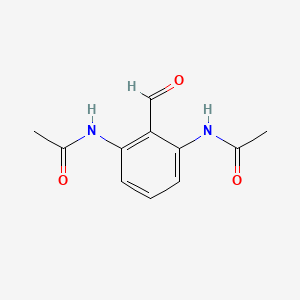
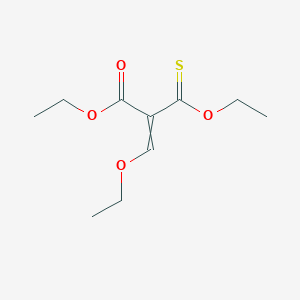
![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)
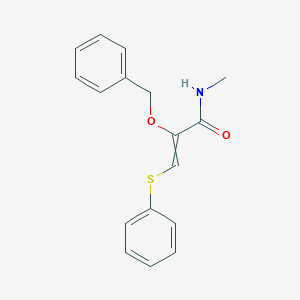
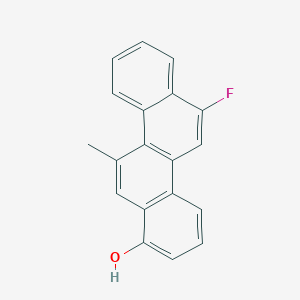
![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
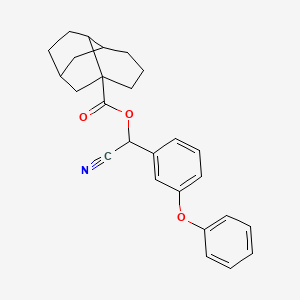
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
